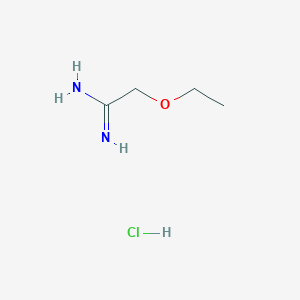

2-Ethoxyethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-ethoxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-7-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUIVPXCXXIPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-63-4 | |

| Record name | 2-ethoxyethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Ethoxyethanimidamide hydrochloride, identified by its CAS number 1263377-63-4, is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and significant research findings.

Molecular Formula : CHClNO

Molecular Weight : 165.62 g/mol

IUPAC Name : 2-Ethoxy-N-(2-aminoethyl)acetamide hydrochloride

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors, influencing pathways related to inflammation and cellular signaling.

Biological Activities

-

Antimicrobial Activity

- Several studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria.

-

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

-

Cytotoxicity

- Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation as an anti-cancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory cytokines (IL-6 and TNF-α), indicating its potential as an anti-inflammatory agent.

Research Findings

Research into the biological activity of this compound is still emerging. Key findings include:

- In vitro studies have confirmed its ability to inhibit the growth of specific pathogens while showing low toxicity to human cells.

- In vivo studies have provided evidence for its anti-inflammatory properties, supporting its potential use in treating chronic inflammatory conditions.

- Further investigations are warranted to explore its mechanisms at the molecular level and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below compares 2-ethoxyethanimidamide hydrochloride with six analogs, highlighting substituent effects on properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | 1263377-63-4 | C₄H₁₀ClN₂O | 138.59 | Ethoxy (-OCH₂CH₃) | Hydrochloride salt; amidine group |

| 2-(Phenylthio)ethanimidamide hydrochloride | 84544-86-5 | C₈H₁₁ClN₂S | 202.70 | Phenylthio (-S-C₆H₅) | Thioether linkage; aromatic ring |

| 2-Ethoxybenzamidine hydrochloride | 18637-00-8 | C₉H₁₃ClN₂O | 200.67 | Ethoxybenzene ring | Aromatic amidine; enhanced π-π interactions |

| 2-(Dimethylamino)ethanimidamide dihydrochloride | 1210786-19-8 | C₄H₁₂Cl₂N₃ | 179.07 | Dimethylamino (-N(CH₃)₂) | Dihydrochloride salt; tertiary amine |

| 2-(1,3-Dioxoisoindol-2-yl)ethanimidamide hydrochloride | 1920-12-3 | C₁₀H₁₀ClN₃O₂ | 239.66 | Phthalimide (1,3-dioxoisoindole) | Heterocyclic ring; electron-withdrawing group |

| Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5 | C₄H₉Cl₂NO | 158.03 | Chloro (-Cl); ethyl ester | Ester functionality; electrophilic chloro |

| Ethyl acetimidate hydrochloride | 36743-66-5 (synonym) | C₃H₈ClNO | 109.56 | Ethyl ester; no ethoxy | Simple amidine ester; minimal steric bulk |

Key Comparative Findings

Solubility and Polarity

- The ethoxy group in this compound improves aqueous solubility compared to hydrophobic analogs like 2-(phenylthio)ethanimidamide hydrochloride (logP ~1.5 vs. ~2.8) .

- 2-(Dimethylamino)ethanimidamide dihydrochloride exhibits superior water solubility due to its dihydrochloride salt form and tertiary amine .

- Ethyl 2-chloroacetimidate hydrochloride has moderate solubility in organic solvents (e.g., DCM, THF) owing to its ester and chloro groups .

Reactivity

- Electrophilicity : The chloro substituent in ethyl 2-chloroacetimidate hydrochloride enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) .

- Basicity : Amidines like this compound (pKa ~10–12) are stronger bases than esters (pKa ~0–4) due to protonation at the amidine nitrogen .

- Aromatic Interactions : 2-Ethoxybenzamidine hydrochloride’s benzene ring facilitates π-π stacking in enzyme inhibition (e.g., trypsin-like proteases) .

Critical Analysis of Divergent Data

- Molecular Weight Discrepancies : For example, 2-ethoxybenzamidine hydrochloride (C₉H₁₃ClN₂O) has a reported molecular weight of 200.67 g/mol , while analogs with similar formulas (e.g., C₈H₁₁ClN₂S) show expected deviations due to sulfur’s atomic mass .

- Naming Conflicts: Ethyl 2-chloroacetimidate hydrochloride shares a CAS number (36743-66-5) with synonyms like ethyl 2-chloroethanimidate hydrochloride, necessitating careful verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.